(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(p-ドデシルベンジル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドは、分子式C23H42ClNO、分子量384.05の第四級アンモニウム化合物です。その界面活性作用で知られており、様々な産業および研究用途に使用されています。

製造方法

合成経路と反応条件

(p-ドデシルベンジル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドの合成は、通常、p-ドデシルベンジルクロリドと2-ヒドロキシエチルジメチルアミンとの反応によって行われます。反応は、トルエンまたはクロロホルムなどの有機溶媒中で、還流条件下で行われます。生成物はその後、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

工業的な設定では、(p-ドデシルベンジル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドの生産は、連続フローリアクターを使用してスケールアップされます。この方法は、製品品質の一貫性と高収率を保証します。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大化するように最適化されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride typically involves the reaction of p-dodecylbenzyl chloride with 2-hydroxyethyl dimethylamine. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

反応の種類

(p-ドデシルベンジル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: この化合物は、求核置換反応を起こすことができ、ここで塩化物イオンは他の求核剤によって置換されます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 極性溶媒中のアジ化ナトリウムまたはシアン化カリウムなどの求核剤。

形成される主な生成物

酸化: 対応するアルコールまたはケトンの生成。

還元: アミンの生成。

置換: 置換された第四級アンモニウム化合物の生成。

科学研究への応用

(p-ドデシルベンジル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドは、科学研究において幅広い用途を持っています。

化学: 有機合成における相間移動触媒として使用されます。

生物学: 抗菌剤の調製に使用されます。

医学: 薬物送達システムでの潜在的な使用について調査されています。

産業: 洗剤や消毒剤の配合に使用されています。

科学的研究の応用

(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the preparation of antimicrobial agents.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and disinfectants.

作用機序

類似化合物との比較

特性

CAS番号 |

84501-42-8 |

|---|---|

分子式 |

C23H42ClNO |

分子量 |

384.0 g/mol |

IUPAC名 |

(4-dodecylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C23H42NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-17-23(18-16-22)21-24(2,3)19-20-25;/h15-18,25H,4-14,19-21H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

SLWIQSRFLVLCFD-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCO.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

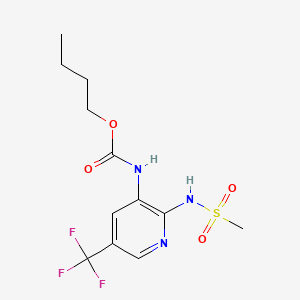

![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)